molecular formula C11H7ClN2 B2731628 2-(2-Chloroquinolin-3-yl)acetonitrile CAS No. 40041-79-0

2-(2-Chloroquinolin-3-yl)acetonitrile

Cat. No.: B2731628
CAS No.: 40041-79-0
M. Wt: 202.64
InChI Key: KEEDGMFXMMMZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C11H7ClN2 and a molecular weight of 202.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine, pyridine, or triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature, yielding the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the quinoline ring can be substituted with other nucleophiles.

    Cyclocondensation Reactions: The compound can react with other reagents to form cyclic structures.

    Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cyclocondensation Reactions: Reagents such as o-aminothiophenol and ammonium acetate in acetic acid are used.

    Addition Reactions: Reagents like Grignard reagents or organolithium compounds are used under anhydrous conditions.

Major Products Formed

Scientific Research Applications

2-(2-Chloroquinolin-3-yl)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroquinolin-3-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The chloro and nitrile groups in the compound can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chloro group and a nitrile group attached to the quinoline ring. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable in various research applications.

Properties

IUPAC Name

2-(2-chloroquinolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2/c12-11-9(5-6-13)7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEDGMFXMMMZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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